3-Chloro-4-(hydroxymethyl)phenol

Lipophilicity Membrane permeability Drug-likeness

SAR programs requiring enhanced lipophilicity often lack halogenated phenolic intermediates with both a synthetic handle and membrane permeability optimization. 3-Chloro-4-(hydroxymethyl)phenol (CAS 171569-42-9) addresses this: • XLogP3 of 1.6-1.4 log units above non-halogenated analog-for ~25-fold greater octanol-water partitioning • C-Cl bond (BDE ≈351 kJ·mol⁻¹) resists premature dehalogenation in multi-step synthesis, enabling Pd-catalyzed late-stage diversification • 98% purity, HPLC/NMR/GC verified; solid, room-temperature storage

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 171569-42-9
Cat. No. B1369970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(hydroxymethyl)phenol
CAS171569-42-9
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)CO
InChIInChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
InChIKeyBDQASBWZSSWBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(hydroxymethyl)phenol: Physicochemical Identity


3-Chloro-4-(hydroxymethyl)phenol (syn. 2-chloro-4-hydroxybenzyl alcohol, 3-chloro-4-hydroxybenzyl alcohol; CAS 171569-42-9) is a chlorinated phenolic building block with the formula C₇H₇ClO₂ and a molecular weight of 158.58 g·mol⁻¹ [1]. The compound belongs to the substituted benzyl alcohol class and is characterized by a phenolic hydroxyl group at C-4, a hydroxymethyl group at C-1 (benzyl alcohol position), and a chlorine atom at C-3 (ortho to the hydroxymethyl, meta to the phenolic -OH) [2]. Commercially available at 95–98% purity with HPLC, NMR, and GC quality-control documentation , it is primarily positioned as a pharmaceutical and agrochemical intermediate rather than a finished active ingredient. Its computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 40.5 Ų place it in a lipophilicity range distinct from non-halogenated benzyl alcohol analogs [1].

3-Chloro-4-(hydroxymethyl)phenol: Differentiation from Analogues


Scientific and industrial users cannot freely interchange 3-chloro-4-(hydroxymethyl)phenol with its closest analogs—4-(hydroxymethyl)phenol (CAS 623-05-2), 2-chloro-4-(hydroxymethyl)phenol (CAS 105960-29-0), or 3-bromo-4-(hydroxymethyl)phenol—because the identity and position of the halogen substituent produce quantifiable and functionally consequential differences in lipophilicity, reactivity, and biological target engagement. The chlorine atom at the 3-position raises the computed XLogP3 by approximately 1.4 log units relative to the non-halogenated parent (1.6 vs. 0.2), representing a ~25-fold increase in octanol-water partition coefficient that alters membrane permeability, formulation partitioning, and chromatographic behavior [1]. The positional isomer 2-chloro-4-(hydroxymethyl)phenol exhibits an XLogP3 of 1.3—a 0.3-log-unit difference that, while modest, reflects altered electron distribution on the aromatic ring and distinct reactivity in nucleophilic aromatic substitution and cross-coupling reactions [2]. The bromo analog (3-bromo-4-(hydroxymethyl)phenol, LogP 1.45–1.65) approximates the lipophilicity of the chloro compound but carries a molecular weight penalty of 44.4 g·mol⁻¹ (203.03 vs. 158.58) and different leaving-group kinetics in downstream synthetic transformations . These differences preclude simple molar-equivalent substitution in both research and production settings.

3-Chloro-4-(hydroxymethyl)phenol: Quantitative Evidence of Differentiation


Lipophilicity Advantage Over Non-Chlorinated Analog

3-Chloro-4-(hydroxymethyl)phenol exhibits a computed XLogP3 of 1.6, compared with 0.2 for its direct non-halogenated analog 4-(hydroxymethyl)phenol [1][2]. This +1.4 log-unit increase corresponds to an approximately 25-fold higher octanol-water partition coefficient, conferring significantly greater membrane permeability and altered retention in reversed-phase chromatographic purification. The TPSA remains essentially unchanged (40.5 vs. 40.46 Ų), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1].

Lipophilicity Membrane permeability Drug-likeness Chromatographic retention

Positional Isomer Lipophilicity: 3-Chloro vs. 2-Chloro

Between the two regioisomeric chloro-(hydroxymethyl)phenols, the 3-chloro isomer (target compound, chloro ortho to -CH₂OH) shows an XLogP3 of 1.6, whereas the 2-chloro isomer (chloro meta to -CH₂OH, CAS 105960-29-0) has an XLogP3 of 1.3 [1][2]. The ΔLogP of 0.3 units reflects the differential electronic influence of chlorine when positioned ortho vs. meta to the hydroxymethyl group, which also affects the pKa of the phenolic -OH and reactivity in electrophilic aromatic substitution. Both isomers share identical molecular formula and molecular weight (C₇H₇ClO₂, 158.58 g·mol⁻¹), meaning that procurement differentiation must rest on property and reactivity differences rather than bulk composition [2].

Positional isomerism Structure-property relationships QSAR Synthetic intermediate selection

Chloro vs. Bromo Analog: Halogen-Dependent Reactivity

The chloro and bromo analogs of 4-(hydroxymethyl)phenol exhibit overlapping lipophilicity ranges (3-chloro XLogP3 = 1.6; 3-bromo LogP = 1.45–1.65), but differ substantially in molecular weight: 158.58 vs. 203.03 g·mol⁻¹—a 28% mass penalty for the bromo compound . This mass difference becomes amplified in multi-step syntheses where the halogen is a bystander substituent. Furthermore, the C–Br bond (bond dissociation energy ~285 kJ·mol⁻¹) is significantly weaker than the C–Cl bond (~351 kJ·mol⁻¹), giving the bromo compound greater reactivity in oxidative addition steps (e.g., Pd-catalyzed cross-couplings) but also higher susceptibility to undesired dehalogenation side reactions. The chloro compound thus offers a more balanced reactivity-stability profile for intermediates requiring the halogen to persist through multiple synthetic transformations [1].

Halogen exchange Synthetic intermediate Cross-coupling Molecular weight optimization

Multi-Mechanism Antimicrobial Activity vs. Non-Chlorinated Analogs

3-Chloro-4-hydroxybenzyl alcohol (3CBA), the alternative nomenclature for the target compound, has been characterized as inhibiting bacterial cell fission through oxidative phosphorylation disruption and binding directly to DNA, thereby inhibiting transcription and replication . Additionally, 3CBA binds vancomycin to form a complex with a higher melting point than vancomycin alone, and the crystal structure of this complex has been solved by X-ray diffraction . This multi-target mechanism distinguishes 3CBA from non-halogenated 4-hydroxybenzyl alcohol, which primarily acts through tyrosinase inhibition and anti-inflammatory pathways rather than direct DNA binding [1][2]. While quantitative MIC data for the isolated compound are not available in the peer-reviewed literature, the study by Carter et al. (1958) on substituted benzyl alcohols established that chlorination pattern is a key determinant of antibacterial potency, with 3,4,5-trichlorobenzyl alcohol being the most active in the series [3].

Antimicrobial mechanism Oxidative phosphorylation inhibition DNA binding Vancomycin complex

Dual Orthogonal Reactivity vs. Mono-Functional Analogs

3-Chloro-4-(hydroxymethyl)phenol offers two chemically orthogonal reactive sites on a single aromatic scaffold: (i) the aryl chloride at C-3, which participates in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) and nucleophilic aromatic substitution (SNAr) under appropriate conditions; and (ii) the benzylic hydroxymethyl group at C-4, which undergoes selective oxidation to the aldehyde, esterification, etherification, and conversion to the corresponding benzyl halide [1]. This contrasts with 4-(hydroxymethyl)phenol, which lacks the cross-coupling handle, and with 3-chlorophenol, which lacks the derivatizable hydroxymethyl group. The compound has been employed as a building block in the synthesis of HOKU-81, a potent β₂-adrenergic stimulant and metabolite of tulobuterol, where the chloro substituent is retained in the final pharmacologically active structure [2]. It is further classified in multiple supplier catalogs as a pharmaceutical intermediate (医药中间体) .

Orthogonal reactivity Pharmaceutical intermediate Cross-coupling handle Hydroxymethyl derivatization

Commercial Purity & Multi-Method QC Documentation

3-Chloro-4-(hydroxymethyl)phenol is commercially supplied at a standard purity of 95–98% across multiple reputable vendors, with analytical quality control documentation including NMR, HPLC, and GC as applicable [1]. Bidepharm explicitly provides batch-specific QC reports (NMR, HPLC, GC); Capotchem specifies HPLC purity ≥98% with moisture ≤0.5%; Chemscene certifies 98% purity with storage at 2–8°C sealed under dry conditions . This level of analytical documentation is comparable to or exceeds that of the non-chlorinated parent 4-(hydroxymethyl)phenol, which is also supplied at 97–98% purity but does not require the same controlled storage conditions (the non-chlorinated analog is typically stored at room temperature) . The chloro compound's requirement for refrigerated storage (2–8°C) indicates greater intrinsic reactivity, consistent with the presence of the electron-withdrawing chloro substituent.

Purity specification Quality control Procurement qualification Analytical documentation

3-Chloro-4-(hydroxymethyl)phenol: Key Application Scenarios


Medicinal Chemistry SAR: Halogenated Building Block

In structure-activity relationship (SAR) programs where both lipophilicity modulation and a synthetic handle for further elaboration are needed, 3-chloro-4-(hydroxymethyl)phenol provides a scaffold with three chemically addressable positions. The chloro substituent at C-3 elevates LogP by 1.4 units relative to the non-halogenated parent [1], which can improve cell permeability in phenotypic screens while the hydroxymethyl group enables prodrug esterification or linkage to targeting moieties. The aryl chloride additionally serves as a site for late-stage diversification via Pd-catalyzed cross-coupling, a capability absent in 4-(hydroxymethyl)phenol. The compound's established role as a precursor to HOKU-81, a potent β₂-adrenergic stimulant , validates its utility in generating pharmacologically relevant chemotypes.

Antimicrobial Development: Multi-Mechanism Action

For research groups developing novel antimicrobial agents, 3-chloro-4-hydroxybenzyl alcohol (3CBA) offers a multi-target mechanism—inhibition of oxidative phosphorylation, DNA binding with transcriptional inhibition, and vancomycin complex formation with altered thermal stability [1]—that is mechanistically distinct from the tyrosinase-inhibitory and anti-inflammatory pathways of non-chlorinated 4-hydroxybenzyl alcohol . The class-level SAR established by Carter et al. (1958) demonstrates that chlorination of the benzyl alcohol scaffold enhances antibacterial potency , making the 3-chloro substitution pattern a rational choice for hit-to-lead optimization. Although compound-specific MIC data remain limited, the mechanistic profile supports its use as a scaffold for fragment-based or diversity-oriented synthesis of antimicrobial libraries.

Process Chemistry: Stable Halogen Intermediate for API Synthesis

In process routes where a halogen substituent must survive multiple synthetic steps before a final cross-coupling or substitution reaction, the C–Cl bond of 3-chloro-4-(hydroxymethyl)phenol (bond dissociation energy ≈ 351 kJ·mol⁻¹) offers greater thermal and chemical stability than the C–Br bond of the bromo analog (BDE ≈ 285 kJ·mol⁻¹) [1]. This reduces premature dehalogenation losses and improves overall yield in multi-step sequences. The compound's lower molecular weight (158.58 vs. 203.03 g·mol⁻¹ for the bromo analog) further improves atom economy at preparative scale. Reputable vendors supply the compound at 98% purity with full QC documentation (HPLC, NMR, GC) , satisfying the quality requirements of process development and scale-up.

Chromatographic Method Development: Orthogonal Reference Standards

The 1.4-log-unit lipophilicity difference between 3-chloro-4-(hydroxymethyl)phenol (XLogP3 = 1.6) and its non-chlorinated analog (XLogP3 = 0.2) [1] translates into substantially different reversed-phase HPLC retention times, enabling their use as orthogonal reference standards in method development. The positional isomer 2-chloro-4-(hydroxymethyl)phenol (XLogP3 = 1.3) provides an intermediate retention marker. For analytical groups qualifying impurity profiling methods for chlorinated phenolic intermediates, the availability of these three structurally related compounds with predictable and distinct chromatographic behavior facilitates system suitability testing and relative retention time (RRT) marker establishment.

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